molecular formula C27H29N5O B611513 Denifanstat CAS No. 1399177-37-7

Denifanstat

Número de catálogo: B611513
Número CAS: 1399177-37-7
Peso molecular: 439.6 g/mol
Clave InChI: BBGOSBDSLYHMRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Denifanstat, también conocido como TVB-2640, es un potente e inhibidor selectivo de la sintasa de ácidos grasos (FASN). La sintasa de ácidos grasos es una enzima responsable de la síntesis de palmitato, un ácido graso clave involucrado en la biosíntesis de lípidos. This compound se ha investigado por sus posibles aplicaciones terapéuticas en diversas enfermedades, incluyendo la esteatohepatitis no alcohólica (NASH) y ciertos tipos de cáncer .

Aplicaciones Científicas De Investigación

Denifanstat tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

Denifanstat ejerce sus efectos inhibiendo la sintasa de ácidos grasos, una enzima crucial para la síntesis de palmitato. Al bloquear la sintasa de ácidos grasos, this compound reduce la producción de palmitato y otros ácidos grasos, lo que lleva a una disminución de la acumulación de lípidos en las células. Este mecanismo es particularmente relevante en condiciones como NASH, donde la acumulación excesiva de lípidos contribuye a la progresión de la enfermedad. This compound también reduce la inflamación y la fibrosis al prevenir la activación de las células inmunitarias y estelares .

Compuestos Similares:

    Orlistat: Otro inhibidor de la sintasa de ácidos grasos utilizado principalmente para la pérdida de peso.

    C75: Un compuesto sintético que inhibe la sintasa de ácidos grasos y se ha estudiado por sus posibles propiedades anticancerígenas.

    Cerulenin: Un producto natural que inhibe la sintasa de ácidos grasos y se ha utilizado en investigación para estudiar el metabolismo lipídico.

Singularidad de this compound: this compound es único debido a su alta potencia y selectividad para la sintasa de ácidos grasos. A diferencia de otros inhibidores, this compound ha mostrado una eficacia significativa en ensayos clínicos para NASH y cáncer, convirtiéndolo en un candidato prometedor para el desarrollo terapéutico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Denifanstat se sintetiza a través de un proceso químico de múltiples pasos. La síntesis implica la formación de un núcleo de benzonitrilo, seguido de la introducción de varios grupos funcionales para lograr la estructura final. Los pasos clave incluyen:

  • Formación del núcleo de benzonitrilo.
  • Introducción de un anillo de piperidina.
  • Adición de un grupo ciclobutilo.
  • Incorporación de una porción de triazol.

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de Reacciones: Denifanstat experimenta varias reacciones químicas, incluyendo:

    Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

    Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula, alterando sus propiedades químicas.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

    Sustitución: En las reacciones de sustitución se emplean reactivos como los halógenos y los nucleófilos.

Productos Principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la sustitución puede introducir nuevos grupos funcionales .

Comparación Con Compuestos Similares

    Orlistat: Another fatty acid synthase inhibitor used primarily for weight loss.

    C75: A synthetic compound that inhibits fatty acid synthase and has been studied for its potential anti-cancer properties.

    Cerulenin: A natural product that inhibits fatty acid synthase and has been used in research to study lipid metabolism.

Uniqueness of Denifanstat: this compound is unique due to its high potency and selectivity for fatty acid synthase. Unlike other inhibitors, this compound has shown significant efficacy in clinical trials for NASH and cancer, making it a promising candidate for therapeutic development .

Actividad Biológica

Denifanstat is an oral fatty acid synthase (FASN) inhibitor that has garnered attention for its potential therapeutic effects in treating metabolic dysfunction-associated steatohepatitis (MASH) and related conditions. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and implications for future research.

This compound operates primarily by inhibiting the enzyme FASN, which plays a crucial role in de novo lipogenesis—the process by which the body synthesizes fatty acids. By blocking this pathway, this compound aims to reduce fat accumulation in the liver, thereby addressing three main drivers of liver injury associated with MASH:

  • Fat Accumulation : Reduces excess fat in hepatocytes.
  • Inflammation : Decreases inflammatory responses in liver tissue.
  • Fibrosis : Inhibits fibrogenesis by targeting stellate cells.

Clinical Efficacy

Recent clinical trials have demonstrated this compound's significant impact on liver health. The Phase 2b FASCINATE-2 trial, published in The Lancet Gastroenterology & Hepatology, reported compelling results:

  • Study Design : A multicenter, double-blind, randomized, placebo-controlled trial involving 168 patients with biopsy-confirmed MASH and moderate to severe fibrosis (F2/F3). Participants received either 50 mg of this compound or a placebo daily for 52 weeks.
  • Primary Endpoints :
    • MASH resolution without worsening of fibrosis.
    • A reduction of ≥2 points in the nonalcoholic fatty liver disease activity score (NAS).
EndpointThis compound GroupPlacebo Groupp-value
MASH resolution without worsening of fibrosis36%13%0.0044
≥2-point reduction in NAS without worsening52%20%0.0003

These results indicate that this compound not only improves disease activity but also promotes fibrosis improvement without exacerbating liver damage .

Safety Profile

The safety of this compound was assessed throughout the trial, with adverse events being predominantly mild to moderate. The most common side effects included:

  • Dry eye symptoms
  • Alopecia

No serious adverse events were attributed directly to this compound, underscoring its favorable safety profile compared to placebo .

Case Studies and Research Findings

  • Case Study Overview :
    • A subset of patients with advanced fibrosis (F3) showed a notable improvement, with 49% experiencing fibrosis improvement without worsening MASH. This highlights this compound's potential as a targeted therapy for patients with more severe disease progression.
  • Histological Analysis :
    • Biopsy results indicated statistically significant improvements in key histological features of MASH, assessed through both traditional pathology and AI digital pathology methods. This dual approach reinforces the robustness of the findings .

Future Directions

Given the positive outcomes from the FASCINATE-2 trial, Sagimet Biosciences plans to advance this compound into Phase 3 clinical trials targeting MASH and metabolic dysfunction-associated steatotic liver disease (MASLD). These trials are expected to include approximately 1,800 participants and will further evaluate the long-term efficacy and safety of this compound in diverse populations .

Propiedades

IUPAC Name

4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGOSBDSLYHMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1399177-37-7
Record name Denifanstat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399177377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DENIFANSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF95B2LZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Denifanstat
Reactant of Route 2
Reactant of Route 2
Denifanstat
Reactant of Route 3
Denifanstat
Reactant of Route 4
Denifanstat
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Denifanstat
Reactant of Route 6
Denifanstat
Customer
Q & A

A: TVB-2640 is an orally available, reversible, potent, and selective inhibitor of Fatty Acid Synthase (FASN). [, , , ] It binds to the ketoacyl reductase (KR) domain of FASN, preventing the synthesis of palmitate, a key building block for long-chain fatty acids. [, ] This inhibition disrupts multiple cellular processes essential for tumor cell proliferation and survival, including:

  • Plasma membrane remodeling: Alters lipid raft formation and disrupts receptor tyrosine kinase (RTK) clustering. [, ]
  • Signal transduction pathway inhibition: Reduces phosphorylation of AKT (S473), inhibits Wnt/β-catenin signaling, and downregulates c-Myc expression. [, , ]
  • Gene expression reprogramming: Modulates gene expression related to fatty acid metabolism, cell survival, and cell growth. [, ]
  • Induction of apoptosis: Triggers apoptosis in tumor cells via multiple mechanisms, including endoplasmic reticulum stress. [, , ]
  • Enhanced MHC-I expression: Reduces palmitoylation and lysosomal degradation of MHC-I, potentially enhancing immune recognition of tumor cells. []

A: While specific spectroscopic data is not provided in the research papers, a detailed atomic model of the core modifying region of human FASN in complex with Denifanstat has been developed. [] This model provides valuable insights into the binding mode and interactions of TVB-2640 with its target.

ANone: The research papers primarily focus on the biological effects and clinical development of TVB-2640. Therefore, information about material compatibility and stability under various non-biological conditions is not available.

A: TVB-2640 itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting FASN to block its catalytic activity in fatty acid synthesis. [, ]

A: Yes, computational chemistry has played a role. The development of a detailed atomic model for the FASN-Denifanstat complex involved computational modeling techniques. [] This model aids in understanding the binding mode and interactions of TVB-2640 with FASN at a molecular level.

ANone: The research papers primarily focus on the scientific and clinical aspects of TVB-2640. Consequently, information regarding specific SHE regulations and compliance is not covered.

ANone: TVB-2640 exhibits:

  • Pharmacokinetics:
    • Excellent oral bioavailability. [, ]
    • Plasma drug levels increase dose-dependently. [, ]
    • A half-life of approximately 15 hours, supporting once-daily administration. [, ]
    • Similar clearance rates on days 1 and 8 (or day 15 for combination therapy). []
  • Pharmacodynamics:
    • Increased serum malonyl carnitine and decreased tripalmitin levels after treatment, confirming FASN inhibition. [, , ]
    • Decreased pAKT (S473) in tumor biopsies after one treatment cycle. [, ]
    • Modulation of lipid metabolism pathways in both tumor biopsies and whole blood, consistent with preclinical findings. []
    • Inhibition of de novo lipogenesis in sebum collected from the forehead. []

ANone: TVB-2640 has demonstrated efficacy in preclinical and clinical settings:

  • In vitro:
    • Induces apoptosis and inhibits growth in various cancer cell lines, including those of breast, colon, lung, and pancreatic origin. [, , , , ]
    • Shows synergy with paclitaxel in inhibiting tumor cell growth. [, ]
  • In vivo:
    • Inhibits tumor growth in xenograft models of various cancers, including colon, lung, pancreatic, and ovarian cancers. [, , ]
    • Demonstrates tumor growth inhibition or regression in diverse tumor types. []
    • Shows improved efficacy when combined with paclitaxel. [, , ]
  • Clinical Trials:
    • Phase I trials established the maximum tolerated dose (MTD) as 100 mg/m2 once daily. [, , ]
    • Showed promising early signs of activity in solid tumors, including partial responses and prolonged stable disease. [, , , , ]
    • Demonstrated activity in KRAS-mutant non-small cell lung cancer (NSCLC) patients, a historically difficult-to-treat population. [, ]
    • Showed promising results in combination with bevacizumab in recurrent glioblastoma, achieving a statistically significant improvement in progression-free survival compared to historical controls. [, , , ]
    • Currently being investigated in Phase II trials for various cancers, including NASH and mCRPC. [, , ]

ANone: While specific resistance mechanisms to TVB-2640 are not fully elucidated, research suggests potential links:

  • Adaptive changes in tumor microenvironment: Changes in the tumor microenvironment, such as increased hypoxia, could contribute to resistance. []

ANone: TVB-2640 has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate:

  • Common Adverse Events:
    • Alopecia [, , ]
    • Palmar-plantar erythrodysesthesia (PPE) [, , ]
    • Dry eye [, ]
    • Decreased appetite []
  • Grade 3 Adverse Events:
    • Corneal edema (potentially due to disruption of tear film lipid metabolism) []
    • PPE []
    • Decreased appetite []
  • Other:
    • No QTc prolongation observed [, ]
    • No enhancement of known paclitaxel toxicity observed in combination therapy [, , ]
    • Rare cases of pneumonitis in combination therapy, but the contribution of TVB-2640 is unclear [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.